molecular formula C29H26F3N3O8S2 B11070576 ethyl 4-({[4-(ethoxycarbonyl)phenyl]sulfonyl}{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}sulfamoyl)benzoate

ethyl 4-({[4-(ethoxycarbonyl)phenyl]sulfonyl}{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}sulfamoyl)benzoate

Cat. No.: B11070576
M. Wt: 665.7 g/mol
InChI Key: OZCPRQOGDDGZMG-UHFFFAOYSA-N
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Description

ETHYL 4-({{[4-(ETHOXYCARBONYL)PHENYL]SULFONYL}-4-[3-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ANILINO}SULFONYL)BENZOATE: is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including ethoxycarbonyl, sulfonyl, and pyrazolyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-({{[4-(ETHOXYCARBONYL)PHENYL]SULFONYL}-4-[3-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ANILINO}SULFONYL)BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-(ethoxycarbonyl)phenylsulfonyl chloride and 3-methyl-5-(trifluoromethyl)-1H-pyrazole. These intermediates are then subjected to nucleophilic substitution and coupling reactions under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-({{[4-(ETHOXYCARBONYL)PHENYL]SULFONYL}-4-[3-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ANILINO}SULFONYL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.

    Reduction: The ethoxycarbonyl groups can be reduced to primary alcohols.

    Substitution: The pyrazolyl and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfonyl groups yields sulfonic acids, while reduction of the ethoxycarbonyl groups produces primary alcohols.

Scientific Research Applications

ETHYL 4-({{[4-(ETHOXYCARBONYL)PHENYL]SULFONYL}-4-[3-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ANILINO}SULFONYL)BENZOATE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which ETHYL 4-({{[4-(ETHOXYCARBONYL)PHENYL]SULFONYL}-4-[3-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ANILINO}SULFONYL)BENZOATE exerts its effects involves interactions with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-({{[4-(ETHOXYCARBONYL)PHENYL]SULFONYL}-4-[3-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ANILINO}SULFONYL)BENZOATE is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C29H26F3N3O8S2

Molecular Weight

665.7 g/mol

IUPAC Name

ethyl 4-[(4-ethoxycarbonylphenyl)sulfonyl-[4-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]phenyl]sulfamoyl]benzoate

InChI

InChI=1S/C29H26F3N3O8S2/c1-4-42-27(36)20-6-14-24(15-7-20)44(38,39)35(45(40,41)25-16-8-21(9-17-25)28(37)43-5-2)23-12-10-22(11-13-23)34-26(29(30,31)32)18-19(3)33-34/h6-18H,4-5H2,1-3H3

InChI Key

OZCPRQOGDDGZMG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)N3C(=CC(=N3)C)C(F)(F)F)S(=O)(=O)C4=CC=C(C=C4)C(=O)OCC

Origin of Product

United States

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